molecular formula C18H18FN3O2S2 B2743490 N-(butan-2-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261019-65-1

N-(butan-2-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2743490
CAS No.: 1261019-65-1
M. Wt: 391.48
InChI Key: OWLJKIBJGPUAPP-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H18FN3O2S2 and its molecular weight is 391.48. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Insights and Molecular Docking

A novel antiviral active molecule closely related to the compound of interest has been synthesized and characterized, revealing insights into its molecular structure, natural bond orbital calculations, and vibrational assignments using density functional methods. The study performed detailed analysis on intermolecular interactions, drug likeness based on Lipinski's rule, and investigated antiviral potency against SARS-CoV-2 protein through docking studies. The findings suggest potential for antiviral applications, highlighting the importance of molecular structure in determining activity (S. Mary et al., 2020).

Crystal Structure Analysis

Research on related compounds has focused on understanding their crystal structures, providing insights into the molecular conformation and interactions within the crystal lattice. These studies are crucial for the development of new therapeutic agents, as they inform the design and synthesis of molecules with desired properties (S. Subasri et al., 2017; S. Subasri et al., 2016).

Dual Inhibitor Development

Research into thieno[2,3-d]pyrimidine derivatives has led to the identification of compounds as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and cell growth. This demonstrates the compound's potential in cancer therapy and the importance of structural modifications to enhance activity (A. Gangjee et al., 2008).

Radiosynthesis for Imaging Applications

Derivatives have been explored for their utility in imaging studies, such as the development of selective radioligands for positron emission tomography (PET). These compounds offer potential for diagnosing and monitoring diseases by targeting specific proteins or receptors in the body (F. Dollé et al., 2008).

Anticancer Activity

Several studies have synthesized and evaluated the anticancer activity of thieno[3,2-d]pyrimidine and related derivatives. These compounds have shown potent and selective cytotoxic effects against various cancer cell lines, underscoring their potential as chemotherapeutic agents (V. Horishny et al., 2021).

Properties

IUPAC Name

N-butan-2-yl-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S2/c1-3-11(2)20-15(23)10-26-18-21-13-8-9-25-16(13)17(24)22(18)14-7-5-4-6-12(14)19/h4-9,11H,3,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLJKIBJGPUAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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